REACTION_CXSMILES
|
[CH:1]([N:4]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([C:13](OC(C)C)=[O:14])[C:7]=2[CH:6]=[CH:5]1)([CH3:3])[CH3:2].[H-].[Al+3].[H-].[H-]>[O-2].[O-2].[Mn+4]>[CH:1]([N:4]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([CH:13]=[O:14])[C:7]=2[CH:6]=[CH:5]1)([CH3:3])[CH3:2] |f:1.2.3.4,5.6.7|
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Name
|
Isopropyl 1-isopropylindole-4-carboxylate
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C=CC=2C(=CC=CC12)C(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C=CC=2C(=CC=CC12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |